6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure, which can be derived from readily available starting materials such as salicylaldehyde and acetic anhydride.
Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the chloro and methoxy groups. This can be achieved using reagents such as thionyl chloride for chlorination and sodium methoxide for methoxylation.
Coupling Reactions: The final step involves coupling the substituted chromen-2-one with 6-chloro-2H-1,3-benzodioxole-5-methanol under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these substituents to form new compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE has diverse scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular functions.
Comparison with Similar Compounds
6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with similar chromen-2-one core structures but different substituents.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with various functional groups.
Chlorinated Aromatics: Compounds with chloro substituents on aromatic rings.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3,4-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-9-10(2)19(22)26-15-6-16(14(21)4-12(9)15)23-7-11-3-17-18(5-13(11)20)25-8-24-17/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINXJXKPSHQSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=C(C=C3Cl)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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